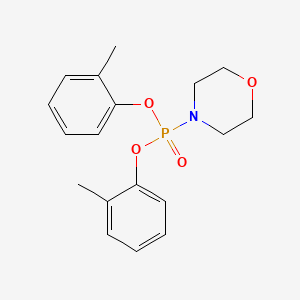
Di-o-tolyl 4-morpholinephosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinophosphonic acid di-o-tolyl ester is a chemical compound with the molecular formula C18H22NO4P and a molecular weight of 347.35 g/mol . It is known for its unique structure, which includes a morpholine ring and two o-tolyl groups attached to a phosphonic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of morpholinophosphonic acid di-o-tolyl ester typically involves the reaction of morpholine with phosphonic acid derivatives. One common method is the reaction of morpholine with di-o-tolyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Morpholinophosphonic acid di-o-tolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the ester groups into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Morpholinophosphonic acid di-o-tolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Wirkmechanismus
The mechanism of action of morpholinophosphonic acid di-o-tolyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Morpholinophosphonic acid di-o-tolyl ester can be compared with other phosphonic acid esters, such as:
Dimethyl phosphonate: A simpler ester with two methyl groups instead of o-tolyl groups.
Diethyl phosphonate: Similar to dimethyl phosphonate but with ethyl groups.
Diphenyl phosphonate: Contains two phenyl groups, offering different steric and electronic properties compared to o-tolyl groups.
The uniqueness of morpholinophosphonic acid di-o-tolyl ester lies in its combination of a morpholine ring and o-tolyl groups, which confer specific chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
64039-15-2 |
|---|---|
Molekularformel |
C18H22NO4P |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
4-bis(2-methylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
RVYFKHBCERDLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















